molecular formula C18H12N2O2S B2488799 N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide CAS No. 865546-12-9

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide

Cat. No.: B2488799
CAS No.: 865546-12-9
M. Wt: 320.37
InChI Key: MCJAXBZXFDEACY-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide is a heterocyclic amide derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiophene ring substituted with a cyano group and a phenoxybenzamide moiety, making it a versatile molecule for scientific research and industrial applications.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound was investigated for its interactions with DNA bases such as guanine, thymine, adenine, and cytosine . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is to react 2-aminothiophene-3-carbonitrile with 4-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide stands out due to its unique combination of a cyano-substituted thiophene ring and a phenoxybenzamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c19-12-14-10-11-23-18(14)20-17(21)13-6-8-16(9-7-13)22-15-4-2-1-3-5-15/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJAXBZXFDEACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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